![molecular formula C10H17NO3 B13947478 (2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylcarbonyl)-D-alanine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexylcarbonyl group attached to the nitrogen atom of D-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbonyl)-D-alanine typically involves the reaction of D-alanine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{D-alanine} + \text{cyclohexylcarbonyl chloride} \rightarrow \text{N-(cyclohexylcarbonyl)-D-alanine} + \text{HCl} ]
Industrial Production Methods: Industrial production of N-(cyclohexylcarbonyl)-D-alanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyclohexylcarbonyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylcarbonyl)-D-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to protein structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(cyclohexylcarbonyl)-D-alanine involves its interaction with specific molecular targets. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(cyclohexylcarbonyl)-D-phenylalanine: This compound is similar in structure but contains a phenyl group instead of an alanine moiety.
N-(cyclohexylcarbonyl)-L-alanine: The L-isomer of the compound, which may exhibit different biological activity.
N-(cyclohexylcarbonyl)-glycine: A simpler analog with a glycine moiety.
Uniqueness: N-(cyclohexylcarbonyl)-D-alanine is unique due to its specific stereochemistry and the presence of the cyclohexylcarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(2R)-2-(cyclohexanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
LYBZCFYXVCCLLS-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)C1CCCCC1 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


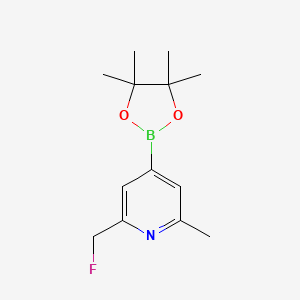

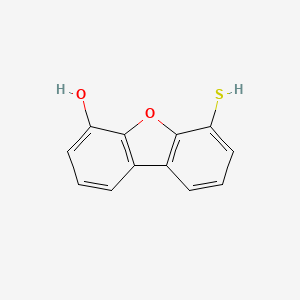
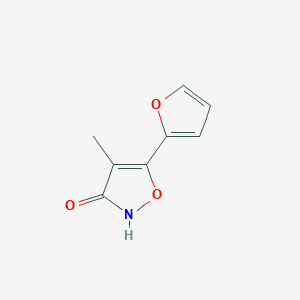
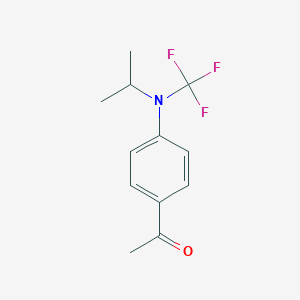
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
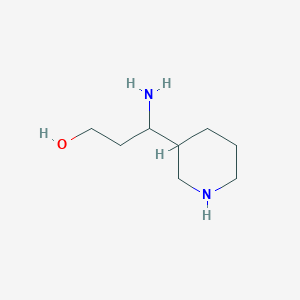

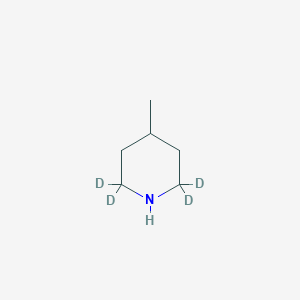




![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
